molecular formula C17H14N2O5 B12519052 Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- CAS No. 651748-82-2

Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]-

Cat. No.: B12519052
CAS No.: 651748-82-2
M. Wt: 326.30 g/mol
InChI Key: WKBGFJJGXWZNIM-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a 1,3-benzodioxole and an imidazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with an appropriate imidazolidinone derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-carboxaldehyde: Shares the 1,3-benzodioxole moiety but differs in functional groups.

    3-(1,3-Benzodioxol-5-yl)benzoic acid: Similar structure but lacks the imidazolidinone ring.

    Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)propoxy]-: Contains a propoxy group instead of the imidazolidinone ring .

Uniqueness

The uniqueness of benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- lies in its combined structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions and reactivity compared to similar compounds .

Properties

CAS No.

651748-82-2

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C17H14N2O5/c20-16(21)11-2-1-3-12(8-11)18-6-7-19(17(18)22)13-4-5-14-15(9-13)24-10-23-14/h1-5,8-9H,6-7,10H2,(H,20,21)

InChI Key

WKBGFJJGXWZNIM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC3=C(C=C2)OCO3)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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